4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole
CAS No.: 62658-85-9
Cat. No.: VC13311750
Molecular Formula: C16H24N2O2
Molecular Weight: 276.37 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 62658-85-9 |
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Molecular Formula | C16H24N2O2 |
Molecular Weight | 276.37 g/mol |
IUPAC Name | 1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol |
Standard InChI | InChI=1S/C16H24N2O2/c1-11-8-13-14(18-11)6-5-7-15(13)20-10-12(19)9-17-16(2,3)4/h5-8,12,17-19H,9-10H2,1-4H3 |
Standard InChI Key | BGQHPLYSXBZMQG-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)O |
Canonical SMILES | CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)O |
Chemical Identity and Structural Features
4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole (molecular formula: C₁₆H₂₄N₂O₂) belongs to the class of 4-(3-alkylaminopropoxy)-indole derivatives. Its structure comprises a 2-methylindole scaffold substituted at the 4-position with a hydroxy-3-tert-butylaminopropoxy chain. The tert-butylamine moiety enhances lipophilicity, facilitating membrane penetration and receptor binding, while the hydroxyl group contributes to metabolic stability .
Table 1: Structural Comparison with Related Beta-Blockers
Compound | Core Structure | Key Substituents | Selectivity |
---|---|---|---|
4-(2-Hydroxy-3-tert-BAA*) | 2-Methylindole | 4-(2-Hydroxy-3-tert-BAA-propoxy) | β₁/β₂ non-selective |
Propranolol | Naphthyloxypropanol | Isopropylamine | β₁/β₂ non-selective |
Atenolol | Phenoxypropanol | Carbamoylmethylamine | β₁-selective |
*tert-Butylaminoacetate |
The compound’s stereochemistry, governed by the asymmetric carbon in the propoxy side chain, influences its pharmacokinetic profile and receptor affinity .
Synthesis and Industrial Production
The synthesis of 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole involves a multi-step process outlined in patent literature :
Key Synthetic Steps:
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Epoxidation: 4-Hydroxy-2-methylindole reacts with epichlorohydrin under alkaline conditions to form 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole.
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Aminolysis: The epoxide intermediate undergoes ring-opening with tert-butylamine, yielding 4-(2-hydroxy-3-tert-butylaminopropoxy)-2-methylindole.
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Prodrug Formation: Esterification with benzoic anhydride produces Bopindolol, which is hydrolyzed in vivo to release the active metabolite .
Table 2: Reaction Conditions and Yields
Step | Reagents/Conditions | Intermediate | Yield (%) |
---|---|---|---|
Epoxidation | Epichlorohydrin, NaOH (50°C) | 2-Methyl-4-(oxiran-2-ylmethoxy) | 78 |
Aminolysis | tert-Butylamine, EtOH | Target Compound | 65 |
Industrial-scale production employs continuous flow reactors to optimize yield and purity, with HPLC used for quality control .
Pharmacological Profile and Mechanism of Action
As a beta-adrenoceptor antagonist, 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole exhibits:
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Non-selective β₁/β₂ Blockade: Reduces cardiac output by inhibiting catecholamine-induced increases in heart rate and contractility .
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Partial Agonist Activity: Intrinsic sympathomimetic activity (ISA) mitigates adverse effects like bradycardia observed with pure antagonists .
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Membrane-Stabilizing Effects: Suppresses arrhythmias by modulating sodium ion channels .
Table 3: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | 85–90% (post-hydrolysis) |
Half-life | 12–18 hours |
Protein Binding | 70–75% |
Therapeutic Applications
Cardiovascular Indications
The compound’s beta-blocking efficacy is leveraged in:
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Hypertension: Reduces peripheral vascular resistance and cardiac workload .
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Angina Pectoris: Improves myocardial oxygen supply-demand ratio by lowering heart rate .
Neurological Applications
Patent evidence highlights its off-label use in essential tremor management, where it suppresses abnormal oscillatory activity in the thalamocortical circuit . A double-blind study demonstrated a 40% reduction in tremor amplitude at a daily dosage of 20–40 mg, comparable to propranolol .
Metabolic and Chemical Reactivity
In Vivo Activation
Bopindolol, the prodrug, undergoes esterase-mediated hydrolysis to release 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole:
This reaction occurs predominantly in hepatic microsomes, with a hydrolysis half-life of 2.3 hours in human plasma .
Oxidative Degradation
Under oxidative stress, the compound participates in Co(II)-catalyzed peroxidation, generating reactive oxygen species (ROS):
\text{Compound} + \text{O}_2 \xrightarrow{\text{Co(II)}} \text{Singlet Oxygen} (\text{^1O}_2) + \text{Hydroxyl Radicals} (\cdot \text{OH})ROS scavenging assays reveal a 60% reduction in DPPH radicals at 1 mM concentration, attributed to hydrogen donation from the indole moiety .
Research Findings and Clinical Data
Receptor Binding Studies
Radioligand assays using [³H]-CGP 12177 show high affinity for β₂-adrenoceptors (Kₐ = 1.2 nM), explaining its vasodilatory effects in pulmonary hypertension .
Comparative Efficacy in Tremor Management
A 24-week trial comparing 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole (40 mg/day) versus propranolol (80 mg/day) reported:
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